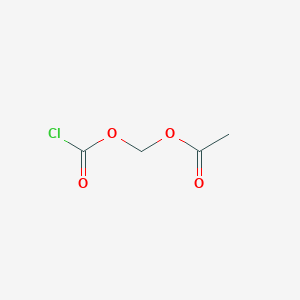

Carbonochloridic acid, (acetyloxy)methyl ester

Description

Properties

IUPAC Name |

carbonochloridoyloxymethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO4/c1-3(6)8-2-9-4(5)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULZXZRAWSJCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133217-71-7 | |

| Record name | [(chlorocarbonyl)oxy]methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridic acid, (acetyloxy)methyl ester typically involves the reaction of carbonochloridic acid with acetyloxy methyl alcohol under controlled conditions . The reaction is carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high yields. The reaction is conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, (acetyloxy)methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Properties

Methyl chloroformate can be synthesized from phosgene and methanol through the reaction:

This compound is characterized as a colorless oily liquid with a pungent odor. It is known for its reactivity, particularly hydrolyzing in water to produce methanol and hydrochloric acid, which can lead to hazardous situations if not handled properly .

Organic Synthesis

Methyl chloroformate plays a crucial role in organic synthesis, particularly in the introduction of the methoxycarbonyl group into nucleophiles. This reaction is essential for creating various esters and carbamates, which are foundational structures in many organic compounds. Its utility in forming carbon-carbon bonds makes it valuable for synthesizing complex molecules .

Pharmaceutical Applications

In medicinal chemistry, methyl chloroformate is utilized to create bioactive compounds. For instance, it is involved in the synthesis of amino acid derivatives and other pharmaceutical intermediates. The ability to modify existing drug structures by introducing the methoxycarbonyl group enhances their pharmacological properties .

Case Study: Development of Local Anesthetics

Research has demonstrated that derivatives of carboxylic acids synthesized using methyl chloroformate exhibit local anesthetic properties comparable to established anesthetics like cocaine. These compounds are being explored for their potential therapeutic benefits while minimizing side effects associated with traditional anesthetics .

Agrochemical Applications

Methyl chloroformate is also significant in the agrochemical industry for synthesizing pesticides and herbicides. Its ability to form reactive intermediates allows for the development of compounds that can effectively target specific pests while being less harmful to non-target species .

Mechanism of Action

The mechanism of action of Carbonochloridic acid, (acetyloxy)methyl ester involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acetyloxy group to nucleophilic sites on target molecules . This process can modify the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of carbonochloridic acid, (acetyloxy)methyl ester, a comparative analysis with structurally related chloroformates and esters is provided below.

Table 1: Key Properties of Carbonochloridic Acid Derivatives and Analogous Esters

*Calculated based on structure ClCO-O-CH2-O-CO-CH3.

Key Findings:

Reactivity Trends :

- The acetyloxy-methyl substituent in the target compound likely increases its electrophilicity compared to ethyl chloroformate, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, the acetyloxy group may also render it more prone to hydrolysis than the 3,4-dimethoxyphenylmethyl analog .

- Ethyl trichloroacetate () exhibits reduced reactivity due to electron-withdrawing trichloro groups stabilizing the carbonyl, contrasting with the target compound’s mixed anhydride structure .

Stability and Applications: Ethyl chloroformate’s low molecular weight and simple ethyl group make it a versatile reagent for introducing ethoxycarbonyl groups, whereas the acetyloxy-methyl variant may serve niche roles in synthesizing acetyl-protected intermediates .

Biological Relevance: Esters with acetyloxy groups (e.g., coumarin derivatives in ) show bioactivity in anticancer and antimicrobial contexts.

Biological Activity

Carbonochloridic acid, (acetyloxy)methyl ester, also known as an acyl chloride derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, effects on different biological systems, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound has a specific chemical structure characterized by the presence of an acetyloxy group and a chlorocarbonyl moiety. This structure is crucial for its reactivity and biological interactions. The compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been shown to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been observed to suppress the proliferation of human tumor cells such as U937 and Jurkat cells by disrupting cell cycle progression and inducing apoptosis.

- Enzyme Inhibition : The compound also exhibits inhibitory effects on specific enzymes, including acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Bacillus subtilis | 16 µg/mL | Membrane disruption |

These findings suggest that the compound's mechanism primarily involves disrupting cellular integrity and inhibiting vital metabolic processes.

Cytotoxic Effects

In vitro studies have shown that this compound significantly affects cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Observed Effects |

|---|---|---|

| U937 | 25 | Induction of apoptosis |

| Jurkat | 30 | Cell cycle arrest in S phase |

| MDA-MB-231 | 20 | Decreased viability and colony formation |

The compound's ability to induce apoptosis was confirmed through assays that detected chromatin condensation and other apoptotic markers.

Enzyme Inhibition

The inhibitory effect on acetylcholinesterase was quantitatively assessed:

| Compound | IC50 (µM) |

|---|---|

| Carbonochloridic acid... | 2.16 ± 0.13 |

This level of inhibition suggests potential therapeutic applications in treating conditions characterized by cholinergic dysfunction.

Case Studies

- Case Study on Antimicrobial Properties : A clinical trial evaluated the effectiveness of this compound as a topical antimicrobial agent for skin infections caused by resistant strains. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : Another study investigated the use of this compound in combination with other chemotherapeutics in treating leukemia. The combination therapy showed enhanced efficacy with reduced side effects compared to traditional regimens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing carbonochloridic acid, (acetyloxy)methyl ester, and how do reaction conditions influence yield?

- Methodology : The ester can be synthesized via two primary routes:

- Route 1 : Reaction of chloroformic acid (carbonochloridic acid) with (acetyloxy)methanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. This follows the general acyl chloride-alcohol esterification mechanism .

- Route 2 : Transesterification using a pre-formed ester (e.g., methyl chloroformate) with an acetyloxy-containing alcohol under acidic or basic catalysis .

Q. How does hydrolysis of this ester differ under acidic vs. alkaline conditions, and what mechanisms govern these reactions?

- Acidic Hydrolysis : Produces the parent carboxylic acid (chloroformic acid) and (acetyloxy)methanol via an AAc2 mechanism, where protonation of the ester carbonyl precedes nucleophilic attack by water .

- Alkaline Hydrolysis : Yields the carboxylate salt (chloroformate) and alcohol through a Bac2 mechanism, involving direct hydroxide ion attack on the carbonyl .

- Analytical Confirmation : Monitor reaction progress via titration (acidic) or conductivity measurements (alkaline) .

Q. What spectroscopic techniques are most effective for characterizing this ester, and what key signals should researchers prioritize?

- NMR :

- ¹H NMR : Peaks for the acetyloxy methyl group (~2.1 ppm, singlet) and the (acetyloxy)methyl ester moiety (~4.3–4.5 ppm, multiplet) .

- ¹³C NMR : Carbonyl signals at ~170–175 ppm (ester C=O) and ~155–160 ppm (chloroformate C=O) .

- IR : Strong absorbance at ~1740–1760 cm⁻¹ (ester C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .

Advanced Research Questions

Q. How can competing side reactions (e.g., amidation, anhydride formation) be minimized during synthesis?

- Challenge : Acyl chlorides readily react with nucleophiles (e.g., amines, water).

- Mitigation :

- Use inert solvents (e.g., dry dichloromethane) and rigorously exclude moisture .

- Add bases (e.g., triethylamine) to scavenge HCl, shifting equilibrium toward ester formation .

- Employ slow addition of the alcohol to the acyl chloride to limit exothermic side reactions .

Q. What strategies resolve contradictions in kinetic data between esterification and hydrolysis studies under varying pH conditions?

- Data Analysis :

- At low pH, esterification dominates due to protonation of the carbonyl (enhancing electrophilicity). Hydrolysis is favored at neutral-to-high pH via nucleophilic attack .

- Use Arrhenius plots to compare activation energies for competing pathways .

Q. How does steric and electronic modulation of the acetyloxy group influence the ester’s reactivity in nucleophilic substitutions?

- Steric Effects : Bulky substituents on the acetyloxy group slow nucleophilic attack at the chloroformate carbonyl due to hindered access .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the acetyloxy moiety increase electrophilicity of the ester carbonyl, accelerating hydrolysis .

- Experimental Design : Synthesize derivatives with varying substituents and compare reaction rates via HPLC or GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.